Cytotoxicity Against Doxorubicin-Sensitive P-388 Leukemia Cells: 13-Deoxycarminomycin HCl vs. Daunorubicin vs. Carminomycin
In a direct head-to-head comparison using P-388 murine leukemia cells sensitive to doxorubicin (P-388/S), 13-deoxycarminomycin HCl demonstrated an IC50 of 4 ng/mL after 48 h treatment, representing a 2.4-fold greater potency than daunorubicin (IC50 9.5 ng/mL). Carminomycin (carubicin) was the most potent of the three in this sensitive line (IC50 1.5 ng/mL). This establishes that loss of the C-13 keto group in 13-deoxycarminomycin does not ablate cytotoxicity; rather, it yields intermediate potency between daunorubicin and carminomycin [1].
| Evidence Dimension | Cytotoxicity (IC50) against doxorubicin-sensitive P-388/S murine leukemia cells |
|---|---|
| Target Compound Data | IC50 = 4 ng/mL (48 h treatment) |
| Comparator Or Baseline | Daunorubicin: IC50 = 9.5 ng/mL; Carminomycin: IC50 = 1.5 ng/mL |
| Quantified Difference | 2.4-fold more potent than daunorubicin; 2.7-fold less potent than carminomycin |
| Conditions | P-388/S murine leukemia cells in vitro; 48 h continuous exposure |
Why This Matters
This data allows a scientist to select 13-deoxycarminomycin HCl when intermediate cytotoxic potency with a modified C-13 pharmacophore is desired for structure-activity relationship (SAR) studies.
- [1] Cassinelli G, Forenza S, Rivola G, Arcamone F, Grein A, Merli S, Casazza AM. 13-Deoxycarminomycin, a new biosynthetic anthracycline. J Nat Prod. 1985 May-Jun;48(3):435-9. Table 3. doi:10.1021/np50039a011. PMID: 3861771. View Source
